molecular formula C10H9BrN2 B1279287 1-(3-Bromobenzyl)-1H-imidazole CAS No. 72459-47-3

1-(3-Bromobenzyl)-1H-imidazole

Cat. No. B1279287
CAS RN: 72459-47-3
M. Wt: 237.1 g/mol
InChI Key: BGYZLOIBJCHCTI-UHFFFAOYSA-N
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Description

“1-(3-Bromobenzyl)-1H-imidazole” is a chemical compound that is used for research and development . It is not recommended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of “1-(3-Bromobenzyl)-1H-imidazole” involves complex chemical reactions . For instance, it can be synthesized by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromobenzyl)-1H-imidazole” is complex and can be analyzed using various methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .


Chemical Reactions Analysis

“1-(3-Bromobenzyl)-1H-imidazole” is a reactive chemical that can undergo various chemical reactions . For instance, it can react with nucleophiles, electrophiles, and reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromobenzyl)-1H-imidazole” include its molecular weight, solubility in water and organic solvents, melting point, boiling point, density, and reactivity .

Scientific Research Applications

Chemical Sensors

“1-(3-Bromobenzyl)-1H-imidazole” can be utilized in the design of chemical sensors. The imidazole moiety can interact with specific analytes, causing a detectable change in the sensor’s properties, which can be used for the detection of gases or other environmental pollutants.

Each of these applications demonstrates the versatility of “1-(3-Bromobenzyl)-1H-imidazole” in scientific research, highlighting its importance as a multifunctional compound in various fields of study. While the search results did not provide specific examples of research involving “1-(3-Bromobenzyl)-1H-imidazole”, the applications mentioned are based on the general chemical properties and reactivity of the compound and its functional groups .

Safety and Hazards

“1-(3-Bromobenzyl)-1H-imidazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on “1-(3-Bromobenzyl)-1H-imidazole” could focus on improving its solubility in water, exploring its potential applications in enzyme inhibition and molecular recognition studies, and optimizing its biological activity for developing new therapies for various diseases .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYZLOIBJCHCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436926
Record name 1-(3-Bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)-1H-imidazole

CAS RN

72459-47-3
Record name 1-(3-Bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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